molecular formula C19H18N2O2 B7703413 Mappicine CAS No. 54352-77-1

Mappicine

Cat. No.: B7703413
CAS No.: 54352-77-1
M. Wt: 306.4 g/mol
InChI Key: WSXJPXFVULHYMX-UHFFFAOYSA-N
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Description

Mappicine is an organic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.358 g/mol . Its chemical structure is identified as 7-(1-hydroxy-propyl)-8-methyl-11H-indolizino[1,2-b]quinolin-9-one . A related derivative, this compound Ketone (CAS 55854-89-2), is also known in scientific literature by the synonym Nothapodytine B . The current search results do not provide specific information on the biochemical applications, research value, or mechanism of action of this compound. Further consultation of specialized scientific databases or primary literature is recommended to obtain detailed insights into its research uses. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(1-hydroxypropyl)-8-methyl-11H-indolizino[1,2-b]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXJPXFVULHYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Sequence

  • Quinoline Precursor Synthesis : 2-Chloro-3-hydroxymethylquinoline (8c ) serves as the starting material, prepared via Friedländer condensation of appropriate amino ketones.

  • Sonogashira Coupling : Reaction of 8c with trimethylsilylacetylene proceeds at room temperature with 92% yield, introducing the alkyne moiety essential for subsequent cyclization.

  • Intramolecular HDA Reaction : The alkyne-tethered quinoline undergoes HDA cyclization at 110°C, forming the CD ring system with complete regioselectivity.

Table 1: Critical Parameters for HDA-Based Synthesis

StepReagents/ConditionsYield (%)Reference
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, RT92
HDA CyclizationToluene, 110°C, 12 h85
Final DeprotectionTBAF, THF, 0°C78

This method’s advantages include high step economy (six steps) and scalability. However, the need for high-temperature cyclization and sensitive palladium catalysts limits its industrial applicability.

Chemoenzymatic Synthesis from Camptothecin

Camptothecin, a biosynthetic precursor, has been converted to this compound via chemoenzymatic pathways. Das et al. pioneered this approach using microwave-assisted ring-opening and baker’s yeast-mediated reductions.

Mechanistic Highlights

  • Microwave Irradiation : Camptothecin undergoes microwave-induced cleavage at 150°C for 10 minutes, yielding this compound ketone (1 ) as the major product.

  • Enantioselective Reduction : Baker’s yeast reduces 1 to (S)-mappicine with 88% enantiomeric excess (ee), leveraging ketoreductase enzymes for stereocontrol.

Table 2: Chemoenzymatic Synthesis Optimization

ParameterOptimal ConditionOutcome
Microwave Temperature150°C95% conversion to 1
Yeast Incubation Time48 h, pH 7.088% ee (S)-mappicine
Lipase Amano PSVinyl acetate, 30°C(R)-mappicine (82% ee)

This method’s reliance on renewable biocatalysts aligns with green chemistry principles, though scalability is hindered by lengthy fermentation steps.

Radical Cascade Reaction of Isonitriles

Josien and Curran (2007) developed a radical-based strategy featuring a cascade cyclization of isonitriles, enabling concise access to this compound’s core.

Reaction Dynamics

  • Isonitrile Activation : Methylacetoacetate-derived isonitrile (4 ) undergoes cobalt-mediated radical initiation, forming a stabilized carbon-centered radical.

  • Cascade Cyclization : The radical sequentially abstracts hydrogen, cyclizes, and traps oxygen, yielding the BCD ring system with 65% overall yield.

Critical Observations

  • Selectivity Challenges : Hydroxylation at C-9 proceeds with moderate diastereoselectivity (3:1 dr), necessitating chromatographic separation.

  • Catalyst System : Co(acac)₂/PhSiH₃ enables efficient radical propagation at 0°C, minimizing side reactions.

Quasiracemic Synthesis with Fluorous Tagging

Zhang et al. (2002) introduced quasiracemic synthesis to produce both this compound enantiomers in a single workflow.

Workflow Overview

  • Fluorous Tagging : Enantiomeric starting materials are tagged with perfluorooctyl (C8F17) and perfluorobutyl (C4F9) groups.

  • Parallel Synthesis : Tagged intermediates undergo identical reaction sequences, preserving stereochemical integrity.

  • Fluorous Chromatography : Final compounds are separated via fluorous solid-phase extraction (F-SPE), achieving >99% purity.

Table 3: Quasiracemic Synthesis Performance

MetricValue
Enantiomer Purity>99% ee (both R and S)
Total Steps9
Overall Yield21% (per enantiomer)

While innovative, this method’s reliance on specialized fluorous reagents increases costs, limiting broad adoption.

Friedländer Condensation and Ring-Closure

Boger and Hong (2007) employed Friedländer condensation to assemble this compound’s AB ring system, followed by acid-catalyzed cyclization.

Synthetic Sequence

  • Friedländer Annulation : 2-Aminobenzaldehyde and ketone derivatives condense under acidic conditions, forming the quinoline nucleus.

  • Acid-Catalyzed Cyclization : Treatment with HCl in ethanol induces simultaneous deprotection and C-ring closure, achieving 70% yield over two steps.

Advantages

  • Avoids transition-metal catalysts, reducing heavy metal waste.

  • Compatible with late-stage functionalization of the D ring.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodStepsOverall Yield (%)EnantioselectivityScalability
HDA Reaction652N/AModerate
Chemoenzymatic54088% ee (S)Low
Radical Cascade7453:1 drHigh
Quasiracemic921>99% eeLow
Friedländer Condensation470N/AHigh

Chemical Reactions Analysis

Types of Reactions

Mappicine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of this compound ketone with sodium borohydride yields racemic this compound . Additionally, this compound can be modified through reactions with different reagents to produce a library of analogues .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride is commonly used for the reduction of this compound ketone.

    Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound structure.

Major Products

The major products formed from these reactions include various this compound analogues with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Mechanism of Action

Mappicine exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound interferes with the religation step of the DNA cleavage process, leading to the interruption of cell division and ultimately cell death . This mechanism is similar to that of camptothecin, highlighting the structural and functional similarities between the two compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Core Structure Key Functional Groups Natural Source/Origin
Mappicine Indolizino[1,2-b]quinolin-9(11H)-one Ethyl ketone, hydroxyl group Mappia foetida Miers
Camptothecin Indolizino[1,2-b]quinolin-9(11H)-one Lactone ring, hydroxyl group Camptotheca acuminata
Nothapodytine B Indolizino[1,2-b]quinolin-9(11H)-one Ethyl ketone (oxidized this compound) Synthetic/natural (later discovery)
Irinotecan Semi-synthetic camptothecin derivative Carbamate, piperidinopiperidine Synthetic

Key Insights :

  • This compound and camptothecin share the same tetracyclic backbone but differ in substituents. Camptothecin’s lactone ring is critical for topoisomerase I inhibition, whereas this compound’s ethyl ketone and hydroxyl groups correlate with antiviral activity .
  • Nothapodytine B (this compound ketone) is structurally identical to this compound but lacks the hydroxyl group due to oxidation .

Key Insights :

  • This compound synthesis prioritizes HDA reactions for rapid cyclization, contrasting with camptothecin’s reliance on radical cascades .
  • Fluorous mixture synthesis enabled the creation of 560 this compound analogues, highlighting its adaptability for structure-activity studies .
Pharmacological Profiles
Compound Antiviral Activity Cytotoxicity (IC₅₀) Therapeutic Use
This compound Moderate (HIV, HSV) >50 µg/mL (HeLa/Vero) Experimental antiviral agent
Camptothecin None reported 0.01–0.1 µM (various cancers) Approved anticancer drug (e.g., irinotecan)
Nothapodytine B Strong (HSV, HIV protease inhibition) >100 µg/mL Lead compound for antiviral development

Key Insights :

  • This compound’s weak cytotoxicity makes it a safer candidate for antiviral studies, whereas camptothecin derivatives are potent cytotoxics .
  • Nothapodytine B’s efficacy against HIV protease underscores its role in inhibitor design .
Structure-Activity Relationships (SAR)
  • This compound AB-Ring Modifications: Compound 5e (2-chloroquinolin-3-yl-methanol derivative) showed strong cytotoxicity (IC₅₀ = 12 µg/mL in HeLa cells) and antioxidant activity, unlike the parent compound . Hydroxyl group removal (e.g., nothapodytine B) enhances antiviral potency but reduces solubility .
  • Camptothecin Modifications: Lactone ring stabilization (e.g., irinotecan) improves bioavailability and reduces toxicity .

Q & A

Q. What are the standard protocols for synthesizing Mappicine derivatives in laboratory settings?

this compound analogs, particularly the AB-ring core derivatives (e.g., compounds 5a-e), are synthesized via microwave-assisted reduction using NaBH₄ and montmorillonite K-10 as a recyclable catalyst. The reaction involves 2-chloroquinoline-3-carbaldehydes (4a-e) under 500W microwave irradiation for 4–5 minutes. Post-reaction, the catalyst is filtered, and the product is washed with ethyl acetate and NH₄Cl to remove unreacted reagents. Characterization includes FTIR (e.g., disappearance of aldehyde peaks at 1750 cm⁻¹), ¹H/¹³C NMR (e.g., hydroxyl protons at 2.27 ppm in 5a), and LCMS/HRMS for structural confirmation .

Q. Which in vitro assays are validated for assessing this compound’s antioxidant activity?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Compounds (e.g., 5a-e) are dissolved in DMSO, mixed with 0.15 mM DPPH in alcohol, and incubated in darkness for 30 minutes. Antioxidant activity correlates with reduced optical density at 517 nm. For example, compound 5e (with -OCH₃ groups) showed superior scavenging at 0.1–0.2 mM due to enhanced electron-donating effects .

Q. How are cytotoxicity and hemolytic activities of this compound derivatives evaluated?

  • Cytotoxicity : Tested against HeLa and Vero cells using EC₅₀/IC₅₀ values (nonlinear regression analysis). IC₅₀ <50 µg/mL indicates cytotoxicity (e.g., 5e showed IC₅₀ = 42 µg/mL for HeLa cells) .
  • Hemolysis : Human RBCs are incubated with compounds for 1 hour; EC₅₀ <250 µg/mL indicates activity (e.g., 5d: EC₅₀ = 180 µg/mL). Triton X-100 (0.1%) serves as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield while minimizing environmental impact?

Eco-friendly synthesis involves:

  • Catalyst reuse : Montmorillonite K-10 can be reactivated via heating and reused for 3–5 cycles without significant yield loss .
  • Solvent selection : Ethyl acetate (low toxicity) replaces hazardous solvents during purification .
  • Microwave parameters : Adjusting irradiation time (4–7 minutes) and power (400–600W) balances yield and energy efficiency .

Q. What strategies address contradictions in cytotoxicity data across this compound studies?

Discrepancies (e.g., varying IC₅₀ values for 5a in HeLa vs. Vero cells) require:

  • Standardized protocols : Consistent cell lines, incubation times (24–48 hours), and solvent controls (DMSO <1% v/v) .
  • Dose-response validation : Replicate experiments with ≥3 biological replicates and calculate 95% confidence intervals .
  • Mechanistic studies : Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to clarify compound-specific effects .

Q. How should in vitro and in vivo models be integrated to evaluate this compound’s therapeutic potential?

  • In vitro prioritization : Screen compounds for antioxidant/cytotoxic activity in cell lines (e.g., HeLa) before advancing to in vivo models .
  • In vivo design : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetics (e.g., bioavailability of 5e) and toxicity (e.g., liver enzyme profiles). Follow NIH guidelines for preclinical reporting .
  • Translational gaps : Address solubility issues (e.g., using PEG-based formulations) noted in analogs like taxol to improve clinical relevance .

Methodological Recommendations

  • Research question framing : Use PICOT (Population, Intervention, Comparator, Outcome, Time) for preclinical studies, e.g., “In HeLa cells (P), does 5e (I) compared to cisplatin (C) reduce viability (O) after 24h (T)?” .
  • Data validation : Employ mixed methods (e.g., LCMS + NMR) to confirm compound identity and purity .

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